molecular formula C23H26FN3O3 B10987068 N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B10987068
M. Wt: 411.5 g/mol
InChI Key: WPQGVEIYVHBWMF-UHFFFAOYSA-N
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Description

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group is introduced via a nucleophilic substitution reaction.

    Coupling with the Quinoline Derivative: The final step involves coupling the piperidine derivative with the quinoline derivative through an amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the cellular level. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 1-(4-Fluorobenzyl)-N-[1-(2-{4-[(2H3)methyloxy]phenyl}ethyl)-4-piperidinyl]-1H-benzimidazol-2-amine

Uniqueness

N-[1-(4-fluorobenzyl)piperidin-4-yl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide stands out due to its unique combination of a piperidine ring with a quinoline derivative, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C23H26FN3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C23H26FN3O3/c24-18-5-1-16(2-6-18)14-27-11-9-19(10-12-27)25-23(29)15-30-20-7-3-17-4-8-22(28)26-21(17)13-20/h1-3,5-7,13,19H,4,8-12,14-15H2,(H,25,29)(H,26,28)

InChI Key

WPQGVEIYVHBWMF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2)CC4=CC=C(C=C4)F

Origin of Product

United States

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